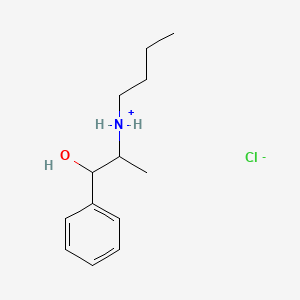
(Bis(2-chloroethyl)amino)acetonitrile monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Bis(2-chloroethyl)amino)acetonitrile monohydrochloride is a chemical compound with the molecular formula C6H10Cl3N2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chloroethyl groups attached to an amino group, which is further connected to an acetonitrile moiety. The monohydrochloride form indicates that it is a hydrochloride salt, which enhances its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Bis(2-chloroethyl)amino)acetonitrile monohydrochloride typically involves the reaction of bis(2-chloroethyl)amine with acetonitrile in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:
(ClCH2CH2)2NH+CH3CN→(ClCH2CH2)2NCH2CN⋅HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The compound is then purified through crystallization or distillation techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
(Bis(2-chloroethyl)amino)acetonitrile monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, nitriles, and other derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(Bis(2-chloroethyl)amino)acetonitrile monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (Bis(2-chloroethyl)amino)acetonitrile monohydrochloride involves its interaction with cellular components. The compound can alkylate DNA and proteins, leading to the disruption of cellular processes. This alkylation can result in the inhibition of DNA replication and transcription, ultimately causing cell death. The molecular targets include nucleophilic sites on DNA and proteins, which are susceptible to alkylation.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: This compound is similar in structure but lacks the acetonitrile moiety.
2-Chloroethylamine hydrochloride: It contains only one chloroethyl group and is used in different applications.
Diethanolamine: Although structurally different, it shares some chemical properties and is used in similar industrial applications.
Uniqueness
(Bis(2-chloroethyl)amino)acetonitrile monohydrochloride is unique due to the presence of both chloroethyl and acetonitrile groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
97805-02-2 |
|---|---|
Fórmula molecular |
C6H11Cl3N2 |
Peso molecular |
217.5 g/mol |
Nombre IUPAC |
bis(2-chloroethyl)-(cyanomethyl)azanium;chloride |
InChI |
InChI=1S/C6H10Cl2N2.ClH/c7-1-4-10(5-2-8)6-3-9;/h1-2,4-6H2;1H |
Clave InChI |
PTBHDMQRJPPXKL-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)[NH+](CCCl)CC#N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


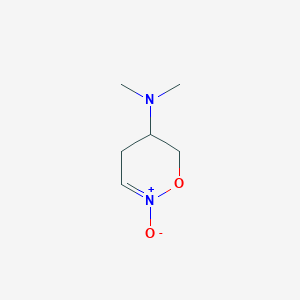


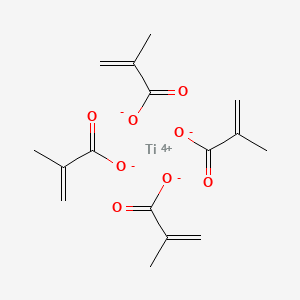
![5-bromo-3-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide;2,3-dihydroxybutanedioic acid](/img/structure/B13781258.png)
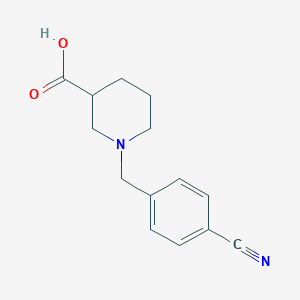

![2-chloro-N-(2-chloroethyl)-N-[methyl(prop-2-ynoxy)phosphoryl]ethanamine](/img/structure/B13781273.png)
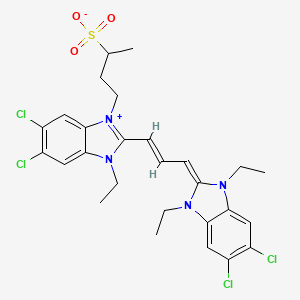
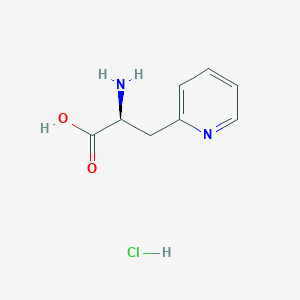
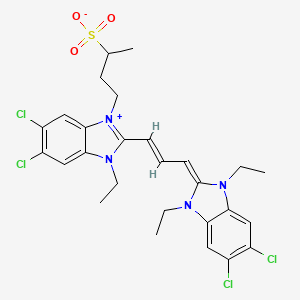
![1-[4-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781321.png)

